(3-nitroso-1,3-thiazolidin-2-yl)methanol
CAS No.: 92134-93-5
Cat. No.: VC13631637
Molecular Formula: C4H8N2O2S
Molecular Weight: 148.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92134-93-5 |
|---|---|
| Molecular Formula | C4H8N2O2S |
| Molecular Weight | 148.19 g/mol |
| IUPAC Name | (3-nitroso-1,3-thiazolidin-2-yl)methanol |
| Standard InChI | InChI=1S/C4H8N2O2S/c7-3-4-6(5-8)1-2-9-4/h4,7H,1-3H2 |
| Standard InChI Key | ITBDROATCZHGRZ-UHFFFAOYSA-N |
| SMILES | C1CSC(N1N=O)CO |
| Canonical SMILES | C1CSC(N1N=O)CO |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (3-nitroso-1,3-thiazolidin-2-yl)methanol, reflecting its core thiazolidine ring system with nitroso (-N=O) and hydroxymethyl (-CH₂OH) substituents . Alternative nomenclature includes:
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2-Hydroxymethyl-N-nitrosothiazolidine
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3-Nitrosothiazolidine-2-methanol
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CCRIS 5495 (Chemical Carcinogenesis Research Information System identifier) .
Table 1 summarizes critical identifiers:
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 92134-93-5, 979-02-2* | |
| Molecular Formula | C₄H₈N₂O₂S | |
| SMILES Notation | C1CSC(N1N=O)CO | |
| InChI Key | ITBDROATCZHGRZ-UHFFFAOYSA-N | |
| UNII Identifier | 9H65BYW9AP |
*Note: CAS number discrepancy requires verification with supplier specifications .
Structural Characteristics
The molecule features a saturated five-membered thiazolidine ring (C-S-C-N-C linkage) with:
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Nitroso group at position 3, introducing planarity and redox activity
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Hydroxymethyl substituent at position 2, contributing to hydrogen bonding capacity
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Chair conformation predominance in the thiazolidine ring, as evidenced by 3D conformational analysis .
The nitroso group's electron-withdrawing nature creates a polarized N=O bond (1.21 Å theoretical length) that influences ring aromaticity and reaction kinetics .
Physicochemical Profile
Computed Molecular Properties
Advanced computational modeling reveals these key characteristics:
Table 2: Quantum Chemical Properties
These properties suggest moderate hydrophilicity (XLogP3 = 0.1) and significant hydrogen bonding potential, making the compound soluble in polar aprotic solvents like dimethyl sulfoxide (predicted solubility >50 mg/mL) .
Spectroscopic Signatures
While experimental spectral data remains unpublished, theoretical predictions indicate:
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IR Spectroscopy: Strong N=O stretch at 1480-1520 cm⁻¹ and O-H stretch at 3200-3400 cm⁻¹
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NMR (¹H): Three distinct proton environments - thiazolidine ring protons (δ 3.1-3.8 ppm), hydroxymethyl group (δ 4.2 ppm), and nitroso-adjacent CH₂ (δ 2.8 ppm)
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Mass Spectrometry: Base peak at m/z 148.03 (M⁺) with fragmentation patterns showing loss of hydroxymethyl group (m/z 117) .
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